molecular formula C6H3BrF3N B7900183 5-Bromo-2,3,4-trifluoroaniline

5-Bromo-2,3,4-trifluoroaniline

Cat. No.: B7900183
M. Wt: 225.99 g/mol
InChI Key: WDBPUMXXDJUTNK-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trifluoroaniline is an organic compound with the molecular formula C6H3BrF3N and a molecular weight of 225.99 g/mol . This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. It is commonly used in various chemical synthesis processes due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3,4-trifluoroaniline typically involves the bromination of 2,3,4-trifluoroaniline. One green synthesis method includes adding 2,3,4-trifluoroaniline and water into a reactor, followed by the addition of hydrobromic acid and hydrogen peroxide. This mixture is then reacted to obtain 2,3,4-trifluoro-6-bromoaniline. The reaction mixture is further processed through diazotization and subsequent reactions to yield the target compound .

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale production. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the synthesis process. The green synthesis method mentioned above is particularly advantageous for industrial applications due to its reduced environmental impact and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3,4-trifluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2,3,4-trifluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3,4-trifluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2,3,4-trifluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBPUMXXDJUTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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